molecular formula C7H11N3O2S B1379297 5-Amino-2-(propylthio)pyrimidine-4,6-diol CAS No. 1482484-92-3

5-Amino-2-(propylthio)pyrimidine-4,6-diol

Cat. No.: B1379297
CAS No.: 1482484-92-3
M. Wt: 201.25 g/mol
InChI Key: SDELXXNSXQVIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(propylthio)pyrimidine-4,6-diol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a propylthio group, and two hydroxyl groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(propylthio)pyrimidine-4,6-diol typically involves multiple steps. One common method includes the ring-closure reaction of 2-nitro-1,3 malonic acid alkyl ester with thiourea to generate 5-nitro-2-sulfo-barbituric acid. This intermediate then undergoes sulfur alkylation with halogenated propane to obtain 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine. Finally, the compound is chlorinated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and scalability. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts and solvents. The use of green chemistry principles, such as safer reagents and solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amino derivatives .

Scientific Research Applications

5-Amino-2-(propylthio)pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(propylthio)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
  • 2-(Propylthio)pyrimidine-4,6-diol
  • 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Uniqueness

5-Amino-2-(propylthio)pyrimidine-4,6-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-amino-4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-2-3-13-7-9-5(11)4(8)6(12)10-7/h2-3,8H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDELXXNSXQVIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(propylthio)pyrimidine-4,6-diol
Reactant of Route 2
5-Amino-2-(propylthio)pyrimidine-4,6-diol
Reactant of Route 3
5-Amino-2-(propylthio)pyrimidine-4,6-diol
Reactant of Route 4
Reactant of Route 4
5-Amino-2-(propylthio)pyrimidine-4,6-diol
Reactant of Route 5
5-Amino-2-(propylthio)pyrimidine-4,6-diol
Reactant of Route 6
5-Amino-2-(propylthio)pyrimidine-4,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.